Cas no 77177-21-0 ((1-methyl-1H-1,2,3-triazol-4-yl)methanol)

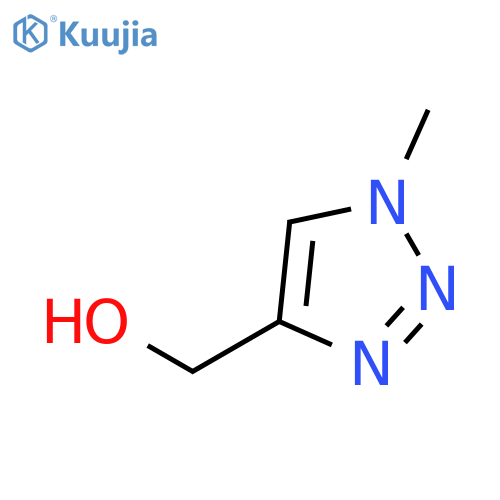

77177-21-0 structure

商品名:(1-methyl-1H-1,2,3-triazol-4-yl)methanol

CAS番号:77177-21-0

MF:C4H7N3O

メガワット:113.117880105972

MDL:MFCD13190019

CID:1783681

(1-methyl-1H-1,2,3-triazol-4-yl)methanol 化学的及び物理的性質

名前と識別子

-

- 1H-1,2,3-Triazole-4-methanol, 1-methyl-

- (1-Methyl-1H-1,2,3-triazol-4-yl)methanol

- (1-methyltriazol-4-yl)methanol

- 1-methyl-1H-1,2,3-triazole-4-methanol

- 1-methyl-4-hydroxymethyl-1,2,3-triazole

- 4-hydroxymethyl-1-methyl-1,2,3-triazole

- (1-methyl-1H-1,2,3-triazol-4-yl)methanol

-

- MDL: MFCD13190019

計算された属性

- せいみつぶんしりょう: 113.05900

じっけんとくせい

- PSA: 50.94000

- LogP: -0.69260

(1-methyl-1H-1,2,3-triazol-4-yl)methanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Key Organics Ltd | BS-12929-5G |

(1-methyl-1H-1,2,3-triazol-4-yl)methanol |

77177-21-0 | >95% | 5g |

£937.00 | 2023-09-09 | |

| Enamine | EN300-65211-10.0g |

(1-methyl-1H-1,2,3-triazol-4-yl)methanol |

77177-21-0 | 95.0% | 10.0g |

$2234.0 | 2025-03-14 | |

| TRC | M327913-10mg |

(1-methyl-1H-1,2,3-triazol-4-yl)methanol |

77177-21-0 | 10mg |

$ 50.00 | 2022-06-04 | ||

| Chemenu | CM338170-250mg |

(1-Methyl-1H-1,2,3-triazol-4-yl)methanol |

77177-21-0 | 95%+ | 250mg |

$535 | 2021-08-18 | |

| Chemenu | CM338170-1g |

(1-Methyl-1H-1,2,3-triazol-4-yl)methanol |

77177-21-0 | 95%+ | 1g |

$656 | 2023-03-05 | |

| Advanced ChemBlocks | L19537-1G |

(1-methyl-1H-1,2,3-triazol-4-yl)methanol |

77177-21-0 | 95% | 1G |

$800 | 2023-09-15 | |

| Enamine | EN300-65211-2.5g |

(1-methyl-1H-1,2,3-triazol-4-yl)methanol |

77177-21-0 | 95.0% | 2.5g |

$877.0 | 2025-03-14 | |

| Enamine | EN300-65211-5.0g |

(1-methyl-1H-1,2,3-triazol-4-yl)methanol |

77177-21-0 | 95.0% | 5.0g |

$1571.0 | 2025-03-14 | |

| eNovation Chemicals LLC | D777589-1g |

1-Methyl-1H-1,2,3-triazole-4-methanol |

77177-21-0 | 95% | 1g |

$910 | 2023-09-03 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1141715-100mg |

(1-Methyl-1H-1,2,3-triazol-4-yl)methanol |

77177-21-0 | 97% | 100mg |

¥2310.00 | 2024-07-28 |

(1-methyl-1H-1,2,3-triazol-4-yl)methanol 関連文献

-

Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194

-

Lei Li,Fangjian Shang,Li Wang,Supeng Pei,Yongming Zhang Energy Environ. Sci., 2010,3, 114-116

-

Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331

-

Chuan G. Ning,Jing K. Deng,Michael S. Deleuze Phys. Chem. Chem. Phys., 2008,10, 2374-2389

77177-21-0 ((1-methyl-1H-1,2,3-triazol-4-yl)methanol) 関連製品

- 313686-23-6((2Z)-3-(4-bromophenyl)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile)

- 733790-54-0(5-cyclopropyl-4-phenyl-4h-1,2,4-triazole-3-thiol)

- 2229113-97-5(3-amino-3-(6-chloro-2-methoxypyridin-3-yl)propanoic acid)

- 1040637-77-1(N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide)

- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)

- 340310-05-6((2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide)

- 1994939-44-4(3-(3-fluoropropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde)

- 858765-58-9((2Z)-2-(2,4-dimethoxyphenyl)methylidene-6-(3-methylbut-2-en-1-yl)oxy-2,3-dihydro-1-benzofuran-3-one)

- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)

- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:77177-21-0)(1-methyl-1H-1,2,3-triazol-4-yl)methanol

清らかである:99%/99%/99%

はかる:100mg/250mg/1g

価格 ($):196.0/282.0/571.0

atkchemica

(CAS:77177-21-0)(1-methyl-1H-1,2,3-triazol-4-yl)methanol

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ